molecular formula C16H12BrNO3 B2632127 4-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)benzene-1,3-diol CAS No. 903870-73-5

4-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)benzene-1,3-diol

Cat. No. B2632127
CAS RN: 903870-73-5
M. Wt: 346.18
InChI Key: PEDJZSZHADDLMW-UHFFFAOYSA-N
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Description

The compound “4-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)benzene-1,3-diol” is a complex organic molecule. It contains a benzene ring substituted with an isoxazole ring and a bromophenyl group . The isoxazole ring is a five-membered ring with three carbon atoms and one oxygen and one nitrogen atom . The bromophenyl group consists of a benzene ring with a bromine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom could be replaced in a nucleophilic substitution reaction . The benzene rings could also undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Future Directions

The compound could potentially be studied further for its biological activity. For instance, similar compounds have been investigated for their anticancer properties . It could also be modified to create new compounds with potentially useful properties.

properties

IUPAC Name

4-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c1-9-15(10-2-4-11(17)5-3-10)16(21-18-9)13-7-6-12(19)8-14(13)20/h2-8,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDJZSZHADDLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol

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